molecular formula C14H19IO2 B3185106 Ethyl 3-iodo-4-pentylbenzoate CAS No. 1131614-71-5

Ethyl 3-iodo-4-pentylbenzoate

Cat. No.: B3185106
CAS No.: 1131614-71-5
M. Wt: 346.20 g/mol
InChI Key: VSRMMQFUCDQJFN-UHFFFAOYSA-N
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Description

Ethyl 3-iodo-4-pentylbenzoate is a substituted benzoate ester characterized by an iodine atom at the 3-position, a pentyl group at the 4-position, and an ethyl ester moiety. This compound belongs to a class of halogenated aromatic esters with applications in organic synthesis, pharmaceuticals, and materials science. Its structure combines lipophilic (pentyl) and electrophilic (iodo) features, making it a versatile intermediate for cross-coupling reactions, such as Suzuki-Miyaura or Ullmann-type couplings, where the iodine atom serves as a leaving group. The pentyl chain enhances solubility in nonpolar solvents, while the ester group enables further functionalization via hydrolysis or transesterification .

Properties

CAS No.

1131614-71-5

Molecular Formula

C14H19IO2

Molecular Weight

346.20 g/mol

IUPAC Name

ethyl 3-iodo-4-pentylbenzoate

InChI

InChI=1S/C14H19IO2/c1-3-5-6-7-11-8-9-12(10-13(11)15)14(16)17-4-2/h8-10H,3-7H2,1-2H3

InChI Key

VSRMMQFUCDQJFN-UHFFFAOYSA-N

SMILES

CCCCCC1=C(C=C(C=C1)C(=O)OCC)I

Canonical SMILES

CCCCCC1=C(C=C(C=C1)C(=O)OCC)I

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Lipophilicity : The pentyl chain confers greater hydrophobicity compared to isopropoxy or isopropyl groups, impacting solubility and membrane permeability.
  • Steric Effects : Bulky substituents (e.g., isopropyl) may hinder reactivity at the iodine site, whereas linear chains (pentyl) offer minimal steric interference .

Reactivity and Stability

  • Iodine Reactivity : The 3-iodo group is susceptible to nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed cross-coupling. This compound exhibits faster iodine substitution than analogs with electron-donating groups (e.g., isopropoxy), which deactivate the aromatic ring .
  • Ester Stability : Hydrolysis rates vary with substituent electronic effects. Electron-withdrawing groups (e.g., iodine) accelerate ester hydrolysis, while alkyl groups (pentyl, isopropyl) stabilize the ester via inductive effects .

Q & A

Q. Key Parameters :

  • Temperature : Higher temperatures (>100°C) accelerate alkylation but risk side reactions (e.g., over-iodination).
  • Catalysts : Lewis acids like FeCl₃ enhance iodination regioselectivity but may require strict anhydrous conditions.
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) improve iodination efficiency.

Example Table : Comparison of Synthetic Routes

StepReagents/ConditionsYield RangeReference Approach
AlkylationH₂SO₄, pentanol, 120°C, 24 hrs60-70%Adapted from
IodinationNIS, FeCl₃, CH₂Cl₂, 0°C → RT, 12 hrs45-55%Hypothetical

Basic Question: Which spectroscopic techniques are most effective for characterizing this compound, and what diagnostic peaks are expected?

Q. Answer :

  • NMR Spectroscopy :
    • ¹H NMR : Signals for ethyl ester protons (δ 1.2–1.4 ppm, triplet; δ 4.3–4.4 ppm, quartet), pentyl chain (δ 0.8–1.6 ppm), and aromatic protons (δ 7.5–8.0 ppm).
    • ¹³C NMR : Iodine’s deshielding effect increases the adjacent carbon’s chemical shift (δ ~90–100 ppm for C-I) .
  • Mass Spectrometry (MS) : Molecular ion peak at m/z corresponding to C₁₄H₁₇IO₂ (exact mass: 344.02 g/mol) with fragmentation patterns indicating loss of ethyl or pentyl groups.
  • IR Spectroscopy : Ester C=O stretch (~1720 cm⁻¹), C-I stretch (~500–600 cm⁻¹).

Advanced Question: How can computational methods predict the regioselectivity of iodination in this compound synthesis?

Answer :
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electrophilic attack pathways:

  • Meta vs. Para Selectivity : The pentyl group’s electron-donating nature directs iodination to the meta position. Steric hindrance from the ethyl ester further stabilizes the meta transition state.
  • Validation : Compare calculated activation energies for iodination at C3 vs. C5 positions. Experimental validation via HPLC or GC-MS can confirm predicted ratios .

Advanced Question: How should researchers resolve contradictions in reported yields for this compound synthesis across studies?

Answer :
Systematically evaluate variables using Design of Experiments (DoE):

Control Variables : Fix catalyst loading, solvent, and time.

Response Surface Methodology (RSM) : Optimize temperature and reagent stoichiometry.

Statistical Analysis : Use ANOVA to identify significant factors (e.g., excess iodine reduces yield via side reactions).

Reproducibility Checks : Replicate literature protocols with strict moisture/oxygen control .

Q. Example Data Analysis :

StudyReported YieldKey VariablesLikely Contradiction Source
A55%NIS, FeCl₃, CH₂Cl₂, RTMoisture sensitivity
B35%ICl, AlCl₃, DCM, 0°CIncomplete alkylation step

Advanced Question: What methodologies assess the stability of this compound under varying storage conditions?

Q. Answer :

  • Accelerated Stability Testing :
    • Thermal Stability : Heat samples to 40–60°C for 4–8 weeks; monitor degradation via HPLC.
    • Photostability : Expose to UV light (ICH Q1B guidelines); track iodine loss via ICP-MS.
  • Solvent Compatibility : Test solubility and stability in common solvents (e.g., DMSO, ethanol) using NMR to detect ester hydrolysis.
  • Degradation Pathways : Identify byproducts (e.g., de-iodinated analogs) via LC-MS/MS .

Basic Question: How can researchers validate the purity of this compound post-synthesis?

Q. Answer :

  • Chromatographic Methods :
    • HPLC : Use a C18 column (mobile phase: acetonitrile/water, 70:30); purity >95% expected.
    • GC-MS : Confirm absence of volatile impurities (e.g., unreacted pentanol).
  • Elemental Analysis : Match experimental C/H/I ratios to theoretical values (C: 49.44%, H: 5.03%, I: 37.21%) .

Advanced Question: What strategies mitigate side reactions during the iodination of Ethyl 4-pentylbenzoate?

Q. Answer :

  • Protecting Groups : Temporarily block the ester group to prevent electrophilic attack.
  • Low-Temperature Reactions : Perform iodination at 0–5°C to reduce di-iodination.
  • Catalyst Screening : Test alternatives to FeCl₃ (e.g., Bi(OTf)₃) for milder conditions .

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